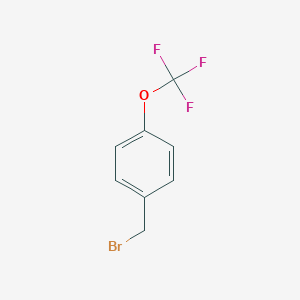

4-(Trifluoromethoxy)benzyl bromide

Cat. No. B052878

Key on ui cas rn:

50824-05-0

M. Wt: 255.03 g/mol

InChI Key: JDNPUJCKXLOHOW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09169216B2

Procedure details

A suspension of zinc dust (15 g, excess) in THF (100 mL) was treated with LiCl (10.00 g, 238 mmol) and 1,2-dibromoethane (0.5 mL, catalytic). The warm mixture thus formed was treated dropwise with a solution of 4-(trifluoromethoxy)benzyl bromide (10a) (50.00 g, 209 mmol) in THF (200 mL) over a period of 3 hours. The resulting mixture was stirred for an additional hour, affording a solution of the lithium zincate 11, and then treated with (Ph3P)2NiCl2 (300 mg, 0.1 mol or 0.001 equivalents). The red suspension was treated drop wise with a solution of 5-bromopyrimidine (4) (33.23 g, 200 mmol) in THF (50 mL) over a period of one hour. The mixture was stirred for another 10 minutes and then poured into 300 mL of saturated aq. NH4Cl. The aqueous layer was washed with 200 mL of THF-ether (1:1), the combined organic layers washed with saturated aqueous NaHCO3, filtered, dried (MgSO4) and evaporated under reduced pressure to afford a pale yellow oily residue weighing 51.00 g (96%) and was found to be pure 5-[4-(trifluoromethoxy)benzyl]pyrimidine (12). 1H NMR (400 MHz, CDCl3) δ ppm 9.26 (s, 1H, pyrimidine), 8.84 (s, 2H, pyrimidine), 7.19 (s, 4H, Ar, no para-pattern observed), 4.06 (s, 2H, methylene); 13C NMR (100 MHz, CDCl3) 156.3, 157.1, 147.4, 139.6, 134.8, 131, 121.7, 35.0. ESI-MS (low-res) 255.0 (M+H)+.

Name

5-[4-(trifluoromethoxy)benzyl]pyrimidine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Br:1]C1C=NC=NC=1.[NH4+].[Cl-].[F:10][C:11]([F:27])([F:26])[O:12][C:13]1[CH:25]=[CH:24][C:16]([CH2:17]C2C=NC=NC=2)=[CH:15][CH:14]=1>C1COCC1.Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:10][C:11]([F:27])([F:26])[O:12][C:13]1[CH:25]=[CH:24][C:16]([CH2:17][Br:1])=[CH:15][CH:14]=1 |f:1.2,^1:35,54|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

33.23 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=NC=NC1

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-]

|

Step Three

|

Name

|

5-[4-(trifluoromethoxy)benzyl]pyrimidine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(OC1=CC=C(CC=2C=NC=NC2)C=C1)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

300 mg

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for another 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer was washed with 200 mL of THF-ether (1:1)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers washed with saturated aqueous NaHCO3

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a pale yellow oily residue

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(OC1=CC=C(CBr)C=C1)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |